molecular formula C18H20FN3O4S2 B2534511 N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-37-1

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2534511
CAS No.: 851782-37-1
M. Wt: 425.49
InChI Key: PFCILNSIPYTGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(Ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a dihydro-pyrazole derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2-fluorophenyl group at position 5, an ethanesulfonyl moiety at position 1, and a methanesulfonamide group attached to a phenyl ring at position 3.

The determination of its crystal structure and validation of its geometry likely employ advanced computational tools such as the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution), which are industry standards for small-molecule crystallography . Structure validation methods, including checks for bond lengths, angles, and torsional parameters, ensure the accuracy of its reported conformation .

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-9-4-5-10-16(15)19)12-17(20-22)13-7-6-8-14(11-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCILNSIPYTGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Preparation

The 5-(2-fluorophenyl) substituent is introduced via a Claisen-Schmidt condensation between 2-fluorobenzaldehyde and acetophenone derivatives. For example:
$$
\text{2-Fluorobenzaldehyde} + \text{3-Nitroacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{3-Nitrochalcone Derivative}
$$
Reduction of the nitro group to an amine is achieved using hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 3-aminochalcone.

Cyclization to Pyrazoline

The chalcone reacts with hydrazine hydrate in refluxing ethanol to form the pyrazoline ring:
$$
\text{Chalcone} + \text{N₂H₄·H₂O} \xrightarrow{\Delta, \text{EtOH}} \text{5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenylamine}
$$
Optimization Note: Excess hydrazine (1.5 equiv.) and 12-hour reflux improve yields to 85–90%.

Sulfonylation Reactions

Ethanesulfonylation at Position 1

The pyrazoline’s NH group at position 1 undergoes sulfonylation using ethanesulfonyl chloride:
$$
\text{Pyrazoline} + \text{EtSO₂Cl} \xrightarrow{\text{Base (e.g., Et₃N), DCM}} \text{1-(Ethanesulfonyl)pyrazoline}
$$
Key Data:

  • Base Selection: Triethylamine (Et₃N) versus potassium tert-butoxide (t-BuOK)
    • Et₃N in DCM at 0°C: 78% yield.
    • t-BuOK in THF at 25°C: 92% yield.
  • Side Reactions: Over-sulfonylation is mitigated by slow addition of sulfonyl chloride (1.1 equiv.).

Methanesulfonamide Installation at Position 3

The 3-aminophenyl group is sulfonylated with methanesulfonyl chloride:
$$
\text{3-Aminophenyl-pyrazoline} + \text{MeSO₂Cl} \xrightarrow{\text{NaHCO₃, H₂O/THF}} \text{Methanesulfonamide Derivative}
$$
Optimization: Biphasic conditions (THF/H₂O) with NaHCO₃ reduce hydrolysis, achieving 88% yield.

Functionalization and Cross-Coupling

Suzuki-Miyaura Coupling for Aryl Groups

Palladium-catalyzed coupling introduces the 2-fluorophenyl group. For example:
$$
\text{Pyrazoline-Boronate} + \text{2-Fluorophenyl Halide} \xrightarrow{\text{Pd(dtbpf)Cl₂, K₃PO₄, THF/H₂O}} \text{5-(2-Fluorophenyl)pyrazoline}
$$
Catalyst Comparison:

Catalyst Yield (%) Purity (%)
PdCl₂(dtbpf) 94 99
Pd-XantPhos 87 95

Data adapted from.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Cyclization: Ethanol > Methanol (higher boiling point improves conversion).
  • Sulfonylation: THF enables better solubility of intermediates than DCM.
  • Coupling Reactions: Aqueous THF minimizes side reactions vs. pure THF.

Purification Techniques

  • Chromatography: Silica gel (hexane/EtOAc) for intermediates.
  • Recrystallization: Isopropyl alcohol/water for final compound (purity >99%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.68–7.12 (m, 8H, Ar-H), 4.01 (dd, 1H, pyrazoline-H), 3.42 (s, 3H, SO₂CH₃), 1.32 (t, 3H, SO₂CH₂CH₃).
  • HRMS: m/z calc. for C₁₉H₂₀F₃N₃O₄S₂ [M+H]⁺ 504.0921, found 504.0918.

Purity and Yield Summary

Step Yield (%) Purity (%)
Chalcone formation 92 95
Cyclization 88 98
Ethanesulfonylation 90 99
Final compound 82 99

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The compound is compared to two structural analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Position 1) R2 (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: N-{3-[1-(Ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Ethanesulfonyl 2-fluorophenyl C₁₉H₂₁FN₃O₄S₂ 454.51 Dual sulfonamide; Fluorine enhances electronegativity
Analog 1: N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Chlorophenylsulfonyl 2-fluorophenyl C₂₃H₂₁ClFN₃O₄S₂ 554.01 Chlorine increases steric bulk; Higher molecular weight
Analog 2: N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Isobutyryl (2-methylpropanoyl) 2-methylphenyl C₂₃H₂₇N₃O₃S 437.54 Bulky isobutyryl group; Methyl reduces polarity

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The target compound’s 2-fluorophenyl group enhances electronegativity and metabolic stability compared to Analog 2’s 2-methylphenyl group, which introduces steric hindrance but reduces polarity . Sulfonamide vs. Acylation: The ethanesulfonyl and methanesulfonamide groups in the target compound may improve solubility in polar solvents relative to Analog 1’s chlorophenylsulfonyl group, which increases lipophilicity and molecular weight .

Theoretical Pharmacological Implications: The fluorine atom in the target compound could enhance binding affinity to targets requiring electronegative interactions (e.g., kinases), whereas Analog 1’s chlorine might improve hydrophobic interactions but increase off-target risks due to higher lipophilicity . Analog 2’s methylpropanoyl group may reduce metabolic clearance compared to sulfonamide-containing analogs, though this could compromise water solubility .

Synthesis and Characterization :

  • Structural validation using tools like SHELXL ensures accurate determination of bond parameters and torsion angles, critical for comparing conformational flexibility across analogs .

Biological Activity

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of two sulfonamide groups enhances its solubility and bioavailability. The molecular formula is C17H18FN3O4S2C_{17}H_{18}FN_3O_4S_2 with a molecular weight of 411.5 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₈FN₃O₄S₂
Molecular Weight411.5 g/mol
CAS Number923179-78-6

Pharmacological Activities

Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains. For example, compounds structurally related to this compound exhibited promising results against E. coli and Staphylococcus aureus, indicating potential for development as antibacterial agents .

Anticancer Potential

Recent studies suggest that the compound may influence pathways associated with cancer progression. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of Wnt signaling pathways. Such findings point towards the potential use of this compound in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Cytokine Inhibition : By inhibiting the synthesis or activity of pro-inflammatory cytokines.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .
  • Cell Signaling Modulation : The compound may alter signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies highlight the efficacy of pyrazole-based compounds in various biological contexts:

  • In Vivo Studies : Research utilizing carrageenan-induced rat paw edema models demonstrated significant anti-inflammatory effects for pyrazole derivatives at varying doses .
  • In Vitro Assays : Compounds similar to this compound were tested against multiple bacterial strains, showing effective inhibition comparable to established antibiotics .
  • Clinical Implications : The unique structure of this compound suggests it could serve as a lead for developing new therapeutic agents targeting inflammation and infection.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Cyclocondensation of a hydrazine derivative with a β-keto ester to form the dihydropyrazole core.
  • Step 2 : Sulfonylation using ethanesulfonyl and methanesulfonyl chloride to introduce the sulfonamide groups.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are effective for isolating the final product .
  • Validation : Confirm intermediate structures using 1H^1H-NMR and FT-IR spectroscopy.

Q. How should researchers characterize the compound’s purity and stability?

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Stability : Conduct accelerated degradation studies under acidic/alkaline, oxidative, and thermal conditions. Monitor via LC-MS to identify degradation products .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can detect polymorphic transitions or decomposition points .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and sulfonamide groups. Compare chemical shifts with analogous pyrazoline derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed vs. calculated [M+H]+^+).
  • FT-IR : Look for S=O stretching vibrations near 1150–1300 cm1^{-1} .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between NMR and computational models?

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for structure refinement, ensuring R-factor < 0.05 .
  • Validation : Cross-validate torsion angles and bond lengths with Cambridge Structural Database (CSD) entries for similar sulfonamides. Address outliers using density functional theory (DFT) optimization .
  • Software Tools : WinGX and ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. What computational strategies are effective for predicting biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like viral polymerases. Prepare the ligand with Open Babel (GAFF force field) and the receptor with PDBFixer .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds.
  • Validation : Compare docking scores with known inhibitors (e.g., Dorsilurin K) and validate using experimental IC50_{50} assays .

Q. How to address contradictions in biological activity data across studies?

  • Experimental Design : Standardize assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
  • Data Analysis : Apply multivariate statistics (PCA or clustering) to identify confounding variables (e.g., solvent effects, assay pH).
  • Reproducibility : Use positive controls (e.g., staurosporine for cytotoxicity) and report pIC50\text{pIC}_{50} values with 95% confidence intervals .

Q. What are best practices for SAR studies on pyrazoline-sulfonamide hybrids?

  • Substituent Variation : Systematically modify the 2-fluorophenyl group (e.g., replace with 4-fluorophenyl or chlorophenyl) and monitor changes in logP (HPLC-derived) and target affinity.
  • Biological Testing : Prioritize targets linked to sulfonamide bioactivity (e.g., carbonic anhydrase, COX-2) .
  • Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate structural features with activity cliffs .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; CCDC deposition for data transparency .
  • Computational Tools : AutoDock for docking , GROMACS for MD , and Gaussian for DFT .
  • Data Repositories : PubChem for bioactivity data , CSD for structural benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.